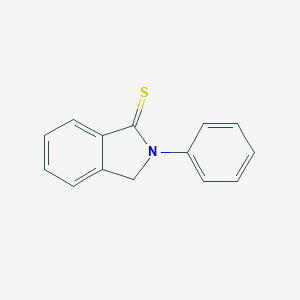
2-Phenyl-1-isoindolinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-isoindolinethione is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as PIT and is a member of the thioindigo family of compounds. 2-Phenyl-1-isoindolinethione has been shown to have a wide range of potential applications in the field of scientific research, including its use in the synthesis of new materials, as well as its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1-isoindolinethione is not fully understood. However, it is believed that this compound may act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. This mechanism of action may be responsible for the compound's ability to act as a building block for the synthesis of new materials.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Phenyl-1-isoindolinethione have not been extensively studied. However, some studies have suggested that this compound may have potential therapeutic applications. For example, 2-Phenyl-1-isoindolinethione has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Phenyl-1-isoindolinethione in laboratory experiments is its versatility. This compound can be used as a building block for the synthesis of a wide range of new materials, making it a valuable tool for researchers working in materials science. However, one of the limitations of using 2-Phenyl-1-isoindolinethione is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-Phenyl-1-isoindolinethione. One of the most promising areas of research is the synthesis of new materials using this compound as a building block. Researchers are also interested in exploring the potential therapeutic applications of 2-Phenyl-1-isoindolinethione, particularly its anti-inflammatory properties. Additionally, there is interest in developing new synthesis methods for this compound that may improve its yield and purity. Overall, 2-Phenyl-1-isoindolinethione is a promising compound with a wide range of potential applications in scientific research.
Synthesemethoden
The synthesis method for 2-Phenyl-1-isoindolinethione involves the reaction of 2-nitrobenzaldehyde with thiourea in the presence of a catalyst. This reaction results in the formation of 2-Phenyl-1-isoindolinethione as the final product. The synthesis of 2-Phenyl-1-isoindolinethione has been extensively studied, and several modifications to the synthesis method have been proposed to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1-isoindolinethione has been shown to have a wide range of potential applications in scientific research. One of the most promising applications of this compound is its use in the synthesis of new materials. 2-Phenyl-1-isoindolinethione has been shown to be an effective building block for the synthesis of a variety of new materials, including polymers, dyes, and liquid crystals.
Eigenschaften
CAS-Nummer |
89313-76-8 |
|---|---|
Produktname |
2-Phenyl-1-isoindolinethione |
Molekularformel |
C14H11NS |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
2-phenyl-3H-isoindole-1-thione |
InChI |
InChI=1S/C14H11NS/c16-14-13-9-5-4-6-11(13)10-15(14)12-7-2-1-3-8-12/h1-9H,10H2 |
InChI-Schlüssel |
LSMGPJAXAJUTHT-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(=S)N1C3=CC=CC=C3 |
Kanonische SMILES |
C1C2=CC=CC=C2C(=S)N1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Bromoethoxy)methyl]-4-methoxybenzene](/img/structure/B188159.png)
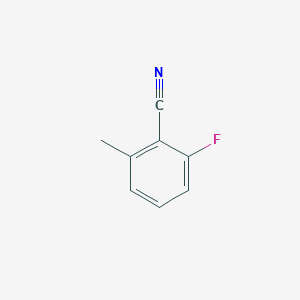
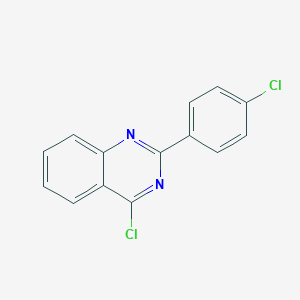
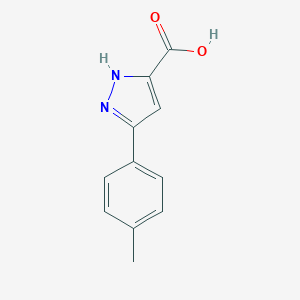
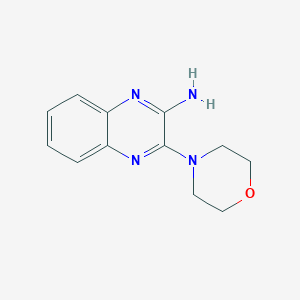
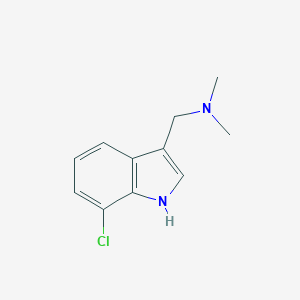
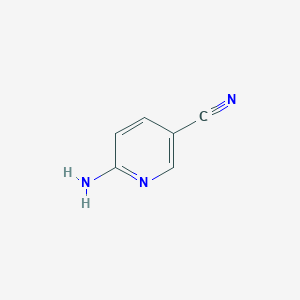
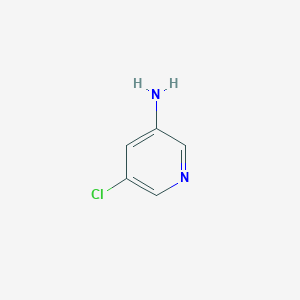
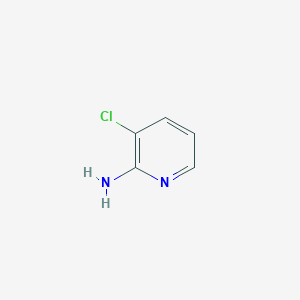
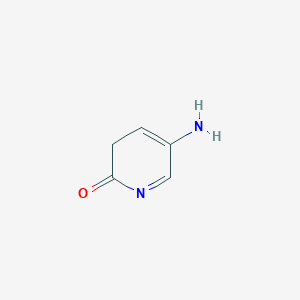
![Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester](/img/structure/B188173.png)
![6-Oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B188176.png)
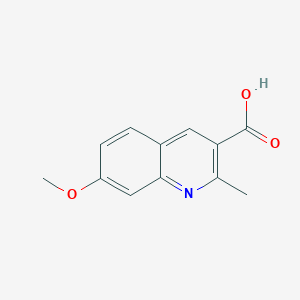
![3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B188183.png)